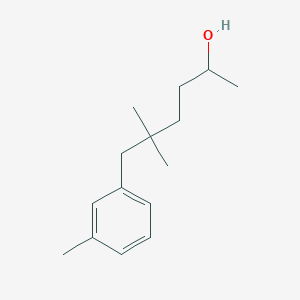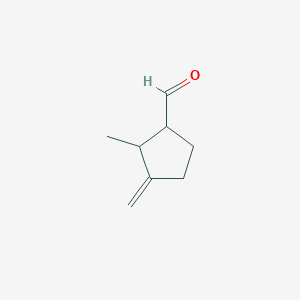
Cyclopentanecarboxaldehyde, 2-methyl-3-methylene-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentanecarboxaldehyde, 2-methyl-3-methylene- is an organic compound with the molecular formula C8H12O. It is a derivative of cyclopentanecarboxaldehyde, characterized by the presence of a methyl group and a methylene group on the cyclopentane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclopentanecarboxaldehyde, 2-methyl-3-methylene- can be synthesized through several methods. One common approach involves the reaction of cyclopentanone with formaldehyde and a suitable catalyst to introduce the methylene group. The reaction conditions typically include a basic environment and moderate temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of cyclopentanecarboxaldehyde, 2-methyl-3-methylene- may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions, including precise temperature control, efficient mixing, and the use of high-purity reagents to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Cyclopentanecarboxaldehyde, 2-methyl-3-methylene- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Substitution: The methylene group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under controlled conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted cyclopentanecarboxaldehyde derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Cyclopentanecarboxaldehyde, 2-methyl-3-methylene- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals, fragrances, and flavoring agents
Mechanism of Action
The mechanism by which cyclopentanecarboxaldehyde, 2-methyl-3-methylene- exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial properties may be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
Similar Compounds
Cyclopentanecarboxaldehyde: The parent compound without the methyl and methylene groups.
Cyclopentane-1-carboxaldehyde: Another derivative with different substituents on the cyclopentane ring.
Cyclopentylformaldehyde: A related compound with a formyl group instead of a carboxaldehyde group
Uniqueness
Cyclopentanecarboxaldehyde, 2-methyl-3-methylene- is unique due to the presence of both a methyl and a methylene group on the cyclopentane ring
Properties
CAS No. |
826337-64-8 |
|---|---|
Molecular Formula |
C8H12O |
Molecular Weight |
124.18 g/mol |
IUPAC Name |
2-methyl-3-methylidenecyclopentane-1-carbaldehyde |
InChI |
InChI=1S/C8H12O/c1-6-3-4-8(5-9)7(6)2/h5,7-8H,1,3-4H2,2H3 |
InChI Key |
PVKIIZQXWDDNDN-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CCC1=C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


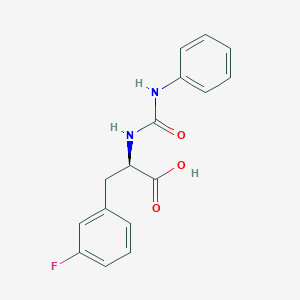


![Phenol, 2-[(1S)-1,2,2-trimethyl-1-[[(1R)-1-phenylethyl]amino]propyl]-](/img/structure/B14227336.png)
![(Z)-[(1S)-1-carboxy-2-methylpropyl]-hydroxyimino-oxidoazanium](/img/structure/B14227341.png)
![1-[4-(5-Acetyl-6-methylpyridin-2-yl)phenyl]ethan-1-one](/img/structure/B14227349.png)
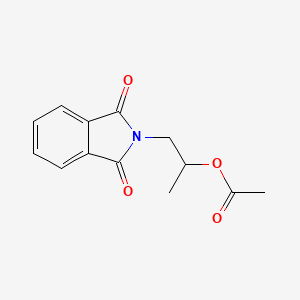

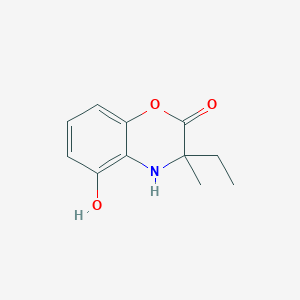

![(2R)-3-[(1,3-Thiazol-4-yl)oxy]propane-1,2-diol](/img/structure/B14227382.png)
![[(1,2-Dihydrophenanthren-4-yl)oxy]tri(propan-2-yl)silane](/img/structure/B14227387.png)
